
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile: is an organic compound characterized by its unique structure, which includes a tert-butyl group, dimethyl groups, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a precursor molecule with tert-butyl groups, followed by the introduction of nitrile and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts.
化学反応の分析
Types of Reactions
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Shares the tert-butyl and dimethyl groups but differs in the presence of a phenol group.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains similar tert-butyl and dimethyl groups with an additional aminomethyl group.
特性
CAS番号 |
112561-33-8 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
2-tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)11(10-15)8-7-9-12(16)14(4,5)6/h7-9H,1-6H3 |
InChIキー |
KXDCKIITIZMZLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C=CC=C(C#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


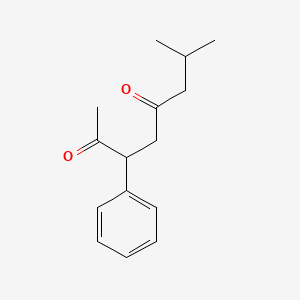
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
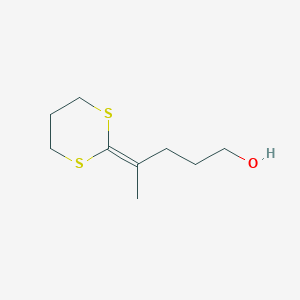
phosphanium bromide](/img/structure/B14319013.png)


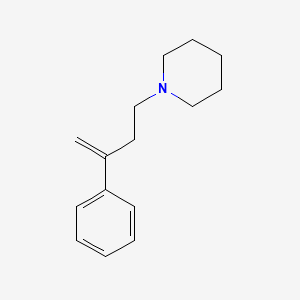
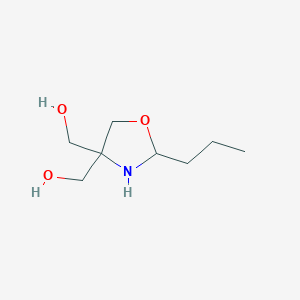
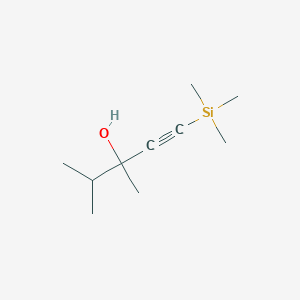
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
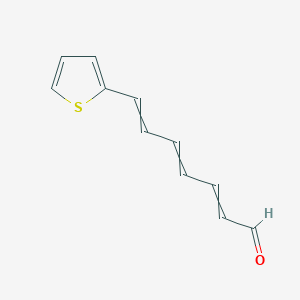
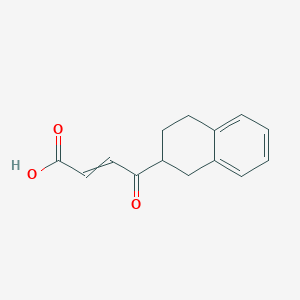
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
